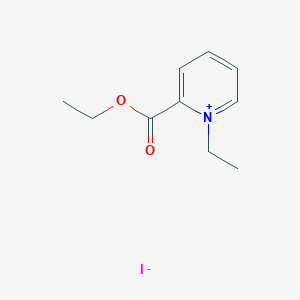
2-(Ethoxycarbonyl)-1-ethylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxycarbonyl)-1-ethylpyridin-1-ium iodide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of the pyridine ring, along with an ethyl group The iodide ion serves as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-1-ethylpyridin-1-ium iodide typically involves the quaternization of 2-(ethoxycarbonyl)pyridine with ethyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or acetone, under reflux conditions. The reaction proceeds as follows:
2-(Ethoxycarbonyl)pyridine+Ethyl iodide→2-(Ethoxycarbonyl)-1-ethylpyridin-1-ium iodide
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethoxycarbonyl)-1-ethylpyridin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as halides, cyanides, or thiolates.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium cyanide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of substituted pyridinium salts.
Oxidation: Formation of ethyl carboxylate derivatives.
Reduction: Formation of dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Ethoxycarbonyl)-1-ethylpyridin-1-ium iodide has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Materials Science: Employed in the preparation of ionic liquids and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 2-(Ethoxycarbonyl)-1-ethylpyridin-1-ium iodide involves its interaction with nucleophiles and electrophiles. The ethoxycarbonyl group can participate in esterification and transesterification reactions, while the pyridinium ring can engage in π-π interactions with aromatic systems. The iodide ion can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Ethoxycarbonyl)-1-methylpyridin-1-ium iodide
- 2-(Methoxycarbonyl)-1-ethylpyridin-1-ium iodide
- 2-(Ethoxycarbonyl)-1-propylpyridin-1-ium iodide
Uniqueness
2-(Ethoxycarbonyl)-1-ethylpyridin-1-ium iodide is unique due to the specific combination of its functional groups, which confer distinct reactivity and properties
Eigenschaften
CAS-Nummer |
66097-83-4 |
|---|---|
Molekularformel |
C10H14INO2 |
Molekulargewicht |
307.13 g/mol |
IUPAC-Name |
ethyl 1-ethylpyridin-1-ium-2-carboxylate;iodide |
InChI |
InChI=1S/C10H14NO2.HI/c1-3-11-8-6-5-7-9(11)10(12)13-4-2;/h5-8H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HYNKSQGAIAIGKC-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=CC=CC=C1C(=O)OCC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


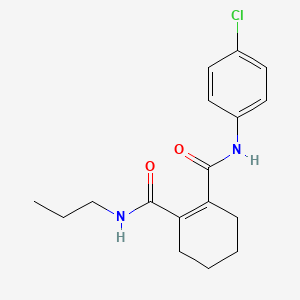
![2,2'-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole]](/img/structure/B14462447.png)

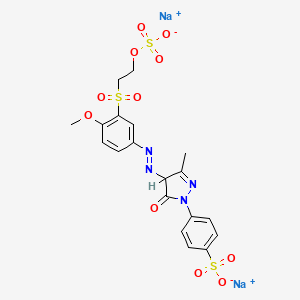


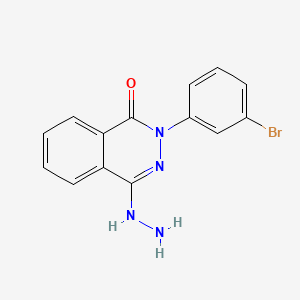
![10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL](/img/structure/B14462486.png)
![Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate](/img/structure/B14462490.png)
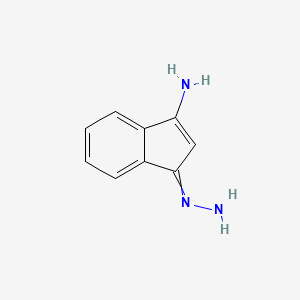
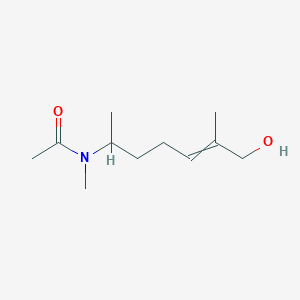
![1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14462509.png)
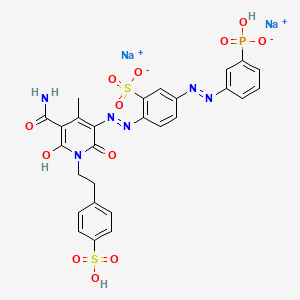
![Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate](/img/structure/B14462517.png)
